Hexarhodium hexadecacarbonyl (CAS 28407-51-4) is a highly stable, homoleptic, octahedral rhodium cluster widely utilized as a premium, zero-halide precursor for supported rhodium nanoparticles and homogeneous catalysis. As a fully carbonylated Rh(0) complex, it eliminates the need for harsh chemical reduction steps required by traditional rhodium salts, thereby preventing chloride-induced catalyst poisoning. Its exceptional thermal stability and well-defined stoichiometry make it a critical material for reproducible hydroformylation, water-gas shift reactions, and the precise synthesis of highly dispersed rhodium catalysts on silica or alumina supports [1].
Substituting Hexarhodium hexadecacarbonyl with lower-nuclearity clusters like Rh4(CO)12 or common salts like RhCl3 introduces severe process variability. Rh4(CO)12 is thermally labile and frequently disproportionates or aggregates into Rh6(CO)16 during storage or under standard reaction conditions, leading to unpredictable active site concentrations. Conversely, utilizing RhCl3 requires aggressive reduction protocols that often leave corrosive chloride residues, which poison active sites and alter catalytic selectivity. Procuring Rh6(CO)16 ensures a stable, pre-reduced Rh(0) core that delivers consistent, high-purity metal dispersion without halide contamination [1].
In catalyst preparation and homogeneous reactions, precursor stability dictates the reproducibility of the active species. Rh6(CO)16 exhibits a decomposition temperature of approximately 220 °C, whereas Rh4(CO)12 is significantly less stable, readily converting to Rh6(CO)16 or decomposing at temperatures as low as 80–130 °C depending on the environment. This robust thermal profile allows Rh6(CO)16 to survive elevated activation temperatures without premature fragmentation, ensuring uniform catalyst dispersion [1].
| Evidence Dimension | Thermal decomposition temperature |
| Target Compound Data | 220 °C |
| Comparator Or Baseline | Rh4(CO)12 (130 °C or lower) |
| Quantified Difference | ~90 °C higher thermal stability margin |
| Conditions | Thermal decomposition in inert atmosphere or ionic liquids |
Buyers requiring a stable, storable, and predictable rhodium cluster for high-temperature catalyst synthesis must prioritize Rh6(CO)16 to avoid the premature degradation seen in Rh4(CO)12.
Traditional rhodium precursors like RhCl3 require harsh reduction steps that invariably leave residual chloride ions on the support (e.g., silica or alumina), which act as catalytic poisons and alter product selectivity. Utilizing Rh6(CO)16 as a zero-halide precursor allows for direct thermal decarbonylation, yielding highly dispersed Rh nanoparticles (approx. 3-4 nm) without any chloride contamination. This results in significantly cleaner active sites for structure-sensitive reactions such as CO hydrogenation compared to RhCl3-derived catalysts [1].
| Evidence Dimension | Precursor purity and residual poison |
| Target Compound Data | 0% residual chloride (clean decarbonylation) |
| Comparator Or Baseline | RhCl3 (Significant residual chloride retention) |
| Quantified Difference | Complete elimination of halide poisoning |
| Conditions | Supported catalyst preparation on SiO2/Al2O3 followed by thermal activation |
For industrial catalyst procurement, eliminating chloride at the precursor level is more cost-effective than attempting to wash or remediate poisoned supported catalysts.
In unmodified, phosphine-free hydroformylation systems, the choice of rhodium precursor directly impacts the aldehyde isomer ratio. Rh6(CO)16 has been demonstrated to act as a highly effective pre-catalyst, achieving up to 91% regioselectivity toward the target beta-aldehyde. It matches the performance of mononuclear precursors while offering superior cluster stability during the catalytic cycle, preventing the rapid deactivation seen with less robust precursors [1].
| Evidence Dimension | Regioselectivity to beta-aldehyde |
| Target Compound Data | 91% regioselectivity |
| Comparator Or Baseline | Standard unoptimized Rh precursors (typically require expensive phosphine ligands to reach >90%) |
| Quantified Difference | Maintains >90% selectivity without added phosphine ligands |
| Conditions | Phosphine-free hydroformylation of olefins |
Procuring Rh6(CO)16 allows chemical manufacturers to achieve high regioselectivity in hydroformylation without the added cost and complexity of proprietary phosphine ligands.
Because Rh6(CO)16 undergoes clean thermal decarbonylation without leaving chloride residues, it is the optimal precursor for manufacturing highly dispersed rhodium nanoparticles on silica or alumina supports. This is critical for structure-sensitive reactions like Fischer-Tropsch synthesis or CO hydrogenation, where halide poisons from cheaper RhCl3 precursors would severely degrade performance [1].
In homogeneous catalytic processes requiring elevated activation temperatures, the high thermal decomposition threshold (220 °C) of Rh6(CO)16 prevents premature cluster fragmentation. This makes it far superior to Rh4(CO)12, ensuring a consistent concentration of the active catalytic species throughout prolonged reaction cycles [2].
For industrial hydroformylation where the addition of expensive or sensitive phosphine ligands is undesirable, Rh6(CO)16 serves as a robust, ligand-free precursor. It provides exceptional regioselectivity (up to 91% for beta-aldehydes), streamlining the catalytic formulation and reducing overall process costs [3].
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